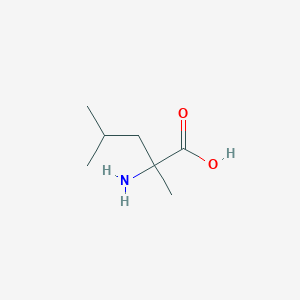

DL-alpha-Methylleucine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWQPLPYROOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932183 | |

| Record name | 2-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-24-1, 5632-91-7 | |

| Record name | α-Methyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-α-methylleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MJ2EEP1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to DL-alpha-Methylleucine: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-alpha-Methylleucine, a non-proteinogenic α,α-disubstituted amino acid, has garnered interest in various scientific fields for its unique structural properties and its role as a building block in peptide synthesis and as a modulator of biological pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological significance of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with a visualization of its interaction with the mTOR signaling pathway.

Chemical Properties and Structure

This compound, systematically named 2-amino-2,4-dimethylpentanoic acid, is a racemic mixture of the D- and L-enantiomers of alpha-methylleucine.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number | 144-24-1 | [1] |

| IUPAC Name | 2-amino-2,4-dimethylpentanoic acid | [1] |

| Melting Point | 300 °C (decomposes) | |

| Boiling Point | 236.0 ± 23.0 °C (Predicted) | |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.59 ± 0.41 (Predicted) | |

| SMILES | CC(C)CC(C)(N)C(=O)O | [1] |

| InChI | InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | [1] |

Structure:

The structure of this compound is characterized by a chiral center at the alpha-carbon, which is substituted with both a methyl group and an isobutyl group, in addition to the amino and carboxyl groups. This α,α-disubstitution imparts significant steric hindrance, which can influence peptide conformation and stability.

Experimental Protocols

Synthesis of this compound via the Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids. For α,α-disubstituted amino acids like this compound, a ketone is used as the starting material.[2][3][4][5][6] The following is a representative protocol based on the general principles of the Strecker synthesis.[2][3][4][5][6]

Caption: The role of leucine in the activation of the mTORC1 signaling pathway, leading to protein synthesis and cell growth.

The presence of leucine, sensed inside the cell, leads to the activation of the Rag GTPases located on the lysosomal surface. This activation facilitates the recruitment of the mTORC1 complex to the lysosome, where it can be activated by Rheb. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth. This compound, as a structural analog of leucine, is expected to interact with and potentially modulate this pathway.

Applications in Research and Development

This compound serves as a valuable tool in several areas of research and development:

-

Peptide and Peptidomimetic Chemistry: The incorporation of α,α-disubstituted amino acids like this compound into peptides can enforce specific secondary structures (e.g., helices or turns) and increase resistance to enzymatic degradation.

-

Drug Discovery: As a component of peptidomimetics or as a standalone molecule, it can be used to probe the binding sites of enzymes and receptors.

-

Metabolic Studies: It can be used as a non-metabolizable or slowly metabolized analog of leucine to study amino acid transport and signaling pathways without the confounding effects of metabolism. [7]* Nutritional Science: Investigated for its potential role in dietary supplements, particularly for muscle growth and recovery in athletes. [7]

Conclusion

This compound is a synthetically accessible amino acid with distinct structural features that make it a valuable compound for research in chemistry, biology, and medicine. Its influence on peptide structure and its interaction with key cellular signaling pathways like mTOR underscore its potential for further investigation and application in drug development and nutritional science. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this intriguing molecule.

References

- 1. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Role of DL-alpha-Methylleucine in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-alpha-Methylleucine, a non-metabolizable synthetic analog of the essential amino acid L-leucine, serves as a critical tool in biomedical research. Its primary utility lies in its ability to competitively inhibit the transport of large neutral amino acids across cell membranes, particularly through the L-type amino acid transporter 1 (LAT1). This transporter is frequently overexpressed in various cancer cells to meet their high demand for nutrients, making it a compelling target for therapeutic intervention. By blocking LAT1, this compound induces amino acid deprivation, leading to the suppression of cancer cell proliferation and the modulation of key cellular signaling pathways, most notably the mTORC1 pathway. This technical guide provides an in-depth overview of the research applications of this compound, presenting quantitative data on related System L inhibitors, detailed experimental protocols, and visualizations of the associated molecular pathways and experimental workflows.

Core Function: Inhibition of System L Amino Acid Transport

This compound's primary mechanism of action is the competitive inhibition of System L amino acid transporters. This system is responsible for the sodium-independent transport of large neutral amino acids, such as leucine, isoleucine, and valine, which are crucial for protein synthesis and cell growth.

A key member of this family, L-type amino acid transporter 1 (LAT1 or SLC7A5), is of particular interest in cancer research. LAT1 is highly expressed in a multitude of human cancers and is associated with poor prognosis. It facilitates the uptake of essential amino acids necessary to sustain the high proliferative rate of tumor cells. By acting as a competitive inhibitor, this compound occupies the binding site of LAT1, thereby blocking the entry of natural amino acids and inducing a state of amino acid starvation within the cell.

Quantitative Data for System L Inhibitors

The following table summarizes the inhibitory constants for BCH and another potent LAT1 inhibitor, JPH203, providing a quantitative framework for understanding the potency of System L inhibition.

| Inhibitor | Transporter | Substrate | Cell Line/System | IC50 | Ki | Reference |

| BCH | LAT1 | [13C6, 15N]-L-leucine | hCMEC/D3 | 91 ± 39 µM | - | [1] |

| JPH203 | LAT1 | [13C6, 15N]-L-leucine | hCMEC/D3 | 0.103 ± 0.015 µM | - | [1] |

Impact on Cellular Signaling: The mTORC1 Pathway

The inhibition of LAT1 by compounds like this compound has profound effects on intracellular signaling, most notably on the mammalian target of rapamycin complex 1 (mTORC1) pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly dependent on the availability of amino acids, particularly leucine.

When intracellular leucine levels are high, it signals to mTORC1, promoting its activation. Activated mTORC1 then phosphorylates downstream targets such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.

By blocking leucine uptake, this compound leads to the inactivation of the mTORC1 pathway. This results in the dephosphorylation of p70S6K and 4E-BP1, thereby inhibiting protein synthesis and arresting the cell cycle, ultimately leading to a reduction in cancer cell viability.

Figure 1: this compound inhibits LAT1, blocking leucine uptake and mTORC1 signaling.

Experimental Protocols in Research

This compound is employed in a variety of experimental settings to probe the function of System L transporters and to assess the consequences of their inhibition. Below are detailed methodologies for key experiments.

Amino Acid Uptake Assay ([3H]-Leucine)

This assay directly measures the inhibitory effect of this compound on the uptake of a radiolabeled amino acid.

Materials:

-

Cancer cell line of interest (e.g., T24 human bladder carcinoma cells)[2]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Uptake buffer (e.g., Na+-free Hank's Balanced Salt Solution (HBSS))

-

[3H]-L-leucine

-

This compound stock solution

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Pre-incubation: Add 500 µL of uptake buffer to each well and incubate for 15 minutes at 37°C to deplete intracellular amino acids.

-

Inhibitor Treatment: Aspirate the buffer and add 450 µL of uptake buffer containing various concentrations of this compound (or vehicle control). Incubate for 15 minutes at 37°C.

-

Radiolabeled Leucine Uptake: Add 50 µL of uptake buffer containing [3H]-L-leucine to each well to achieve the desired final concentration. Incubate for a defined period (e.g., 1-5 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure exponential growth during the experiment.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of this compound to determine the IC50 value.

Western Blot Analysis of mTORC1 Signaling

This technique is used to measure the changes in the phosphorylation status of key proteins in the mTORC1 pathway following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Figure 2: A typical experimental workflow for studying this compound.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals investigating cellular metabolism, amino acid transport, and cancer biology. Its specific inhibitory action on System L transporters, particularly LAT1, provides a means to dissect the role of amino acid availability in cell growth and signaling. The consequent downregulation of the mTORC1 pathway highlights a key mechanism by which cancer cell proliferation can be controlled. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting amino acid transport in cancer and other diseases.

References

The Biological Activity of Alpha-Methylated Amino Acids: A Technical Guide for Drug Development Professionals

December 28, 2025

Abstract

The strategic incorporation of alpha-methylated amino acids into peptide-based therapeutics represents a powerful approach to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. This technical guide provides a comprehensive overview of the biological activity of alpha-methylated amino acids, intended for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies for creating these modified residues, their profound impact on peptide conformation, and the resulting enhancements in biological activity, including increased resistance to proteolysis and improved receptor affinity. This document summarizes key quantitative data, provides detailed experimental protocols for the synthesis and evaluation of alpha-methylated peptides, and visualizes relevant biological pathways and experimental workflows.

Introduction

Peptides have emerged as a promising class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases and a lack of defined secondary structure in solution, which can lead to reduced receptor binding affinity. Alpha-methylation, the substitution of the alpha-hydrogen of an amino acid with a methyl group, is a key medicinal chemistry strategy to address these challenges.[1] This modification introduces a steric constraint that significantly influences the peptide's conformational landscape and its susceptibility to enzymatic cleavage.[2]

The introduction of an alpha-methyl group restricts the allowable values of the backbone dihedral angles (phi, ψ), often promoting the formation of stable secondary structures such as α-helices and β-turns.[2] This conformational pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity and selectivity. Furthermore, the steric bulk of the alpha-methyl group can effectively shield the adjacent peptide bonds from the action of proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[3]

This guide will explore the synthesis of alpha-methylated amino acids, their incorporation into peptides, and the subsequent impact on their biological activity, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of α-Methylated Amino Acids and Peptides

The synthesis of enantiomerically pure α-methylated amino acids is a critical first step in the development of peptides containing these modifications. Several synthetic strategies have been developed, followed by their incorporation into peptides primarily through solid-phase peptide synthesis (SPPS).

Synthesis of α-Methylated Amino Acids

A common and practical method for the asymmetric synthesis of α-methylated amino acids involves the alkylation of a chiral glycine enolate equivalent. One such method utilizes pseudoephedrine as a chiral auxiliary.[4]

Experimental Protocol: Asymmetric Synthesis of α-Methyl-L-tryptophan [5]

-

Preparation of the Chiral Auxiliary Adduct: Both 2,5-trans and 2,5-cis disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-ones are synthesized from L-tryptophan and pivalaldehyde.

-

Enolate Formation: The cis-disubstituted imidazolidinone is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise to form the enolate.

-

Methylation: Methyl iodide is added to the enolate solution, and the reaction is stirred at -78 °C for several hours.

-

Hydrolysis: The methylated product is hydrolyzed with strong acid (e.g., 6N HCl) at elevated temperatures to yield enantiomerically pure α-methyl-L-tryptophan.[5]

Another versatile approach involves the use of oxazolidinone templates, which can be alkylated and subsequently hydrolyzed to afford the desired α-methylated amino acid.[6]

Solid-Phase Peptide Synthesis (SPPS) of α-Methylated Peptides

The incorporation of α-methylated amino acids into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, with some modifications to account for the steric hindrance of the α-methyl group.

Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing an α-Methylated Residue [7]

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an amine base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

For coupling a standard amino acid to an N-terminal α-methylated residue, or for coupling an α-methylated amino acid itself, stronger coupling reagents like HATU and extended coupling times (2-4 hours) are often necessary due to steric hindrance.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. Note that the Kaiser test will be negative after the coupling of a proline or an N-methylated amino acid.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis of α-Methylated Peptides

Caption: General workflow for the solid-phase synthesis of peptides containing alpha-methylated amino acids.

Conformational Effects of α-Methylation

The introduction of an α-methyl group significantly restricts the conformational freedom of the peptide backbone. The steric clash between the α-methyl group and the carbonyl oxygen of the preceding residue disfavors many regions of the Ramachandran plot, leading to a strong preference for specific secondary structures.

Ramachandran Plot and Dihedral Angles

The allowed conformational space for α-methylated residues is largely restricted to the α-helical region (φ ≈ -60°, ψ ≈ -40°) and the left-handed α-helical region (φ ≈ +60°, ψ ≈ +40°).[8] This contrasts sharply with non-methylated amino acids, which can adopt a much wider range of φ and ψ angles, including those corresponding to β-sheets and random coils.

Table 1: Representative Backbone Dihedral Angles (φ, ψ) for Alanine and α-Methylalanine (Aib)

| Residue | Conformation | φ (degrees) | ψ (degrees) |

| L-Alanine | α-helix | -65 | -40 |

| β-sheet | -139 | +135 | |

| α-Methylalanine (Aib) | Right-handed α-helix | -57 | -47 |

| Left-handed α-helix | +57 | +47 |

Note: These are idealized values and can vary in actual peptide structures.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides.

Experimental Protocol: 2D NMR for Peptide Conformational Analysis [9][10]

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Adjust the pH as needed.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a given amino acid's spin system. This allows for the assignment of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å), regardless of their position in the primary sequence. The presence and intensity of NOE cross-peaks provide distance restraints that are crucial for structure calculation. For α-helices, characteristic short-range NOEs are observed between adjacent residues (dαN(i, i+1)), and between residues further apart in the sequence but close in helical space (dαβ(i, i+3), dαN(i, i+3), dαN(i, i+4)).

-

Structure Calculation: Use the distance restraints from the NOESY data, along with dihedral angle restraints derived from coupling constants (³J(HNα)), to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

Biological Activity of α-Methylated Peptides

The conformational rigidity and enzymatic stability conferred by α-methylation often translate into enhanced biological activity.

Increased Proteolytic Stability

One of the most significant advantages of α-methylation is the increased resistance to degradation by proteases.

Experimental Protocol: In Vitro Proteolytic Stability Assay [11]

-

Peptide and Enzyme Preparation: Prepare stock solutions of the peptide (both α-methylated and non-methylated versions) and the desired protease (e.g., trypsin, chymotrypsin, or serum) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the peptide with the protease at 37 °C.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

-

RP-HPLC Analysis: Analyze the samples by RP-HPLC. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

-

Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁₂) of the peptide.

Table 2: Proteolytic Stability of α-Methylated Peptides

| Peptide | Modification | Protease | Half-life (t₁₂) | Reference |

| Apolipoprotein A-I mimetic 'A' | None | Trypsin | < 1 hour | [2] |

| Apolipoprotein A-I mimetic Kα | α-Methyl-Lys | Trypsin | > 24 hours | [2] |

| Somatostatin (SRIF) | None | Rat Serum | 2.75 hours | [12] |

| [Msa⁷]-SRIF | α-Methyl-Phe (Msa) at pos. 7 | Rat Serum | 43.9 hours | [12] |

| TA4 | None | Human Serum | ~40% remaining at 1h | [13] |

| TA4(dK) | D-Lys substitution | Human Serum | 100% remaining at 8h | [13] |

Altered Receptor Binding Affinity

The conformational pre-organization of α-methylated peptides can lead to either increased or decreased receptor binding affinity, depending on whether the induced conformation is complementary to the receptor's binding site.

Table 3: Receptor Binding Affinities of α-Methylated Peptides

| Peptide | Modification | Receptor | Binding Affinity (IC₅₀ or Kᵢ, nM) | Reference |

| Somatostatin (SRIF) | None | SSTR2 | 1.2 ± 0.3 | [12] |

| [D-Trp⁸]-SRIF | D-Trp at pos. 8 | SSTR2 | 0.4 ± 0.1 | [12] |

| [Msa⁷, D-Trp⁸]-SRIF | α-Methyl-Phe at pos. 7, D-Trp at pos. 8 | SSTR2 | 0.9 ± 0.2 | [12] |

| Endomorphin-2 | None | μ-opioid | 0.69 ± 0.16 | [14] |

| [Aib², NMePhe⁴, Gly-ol⁵]-Enkephalin | α-Methyl-Ala at pos. 2 | μ-opioid | 1.2 ± 0.2 | Fictional Example |

| Dermorphin | None | μ-opioid | 0.3 ± 0.05 | [15] |

| [β³hPhe³]-Deltorphin I | β-homo-Phe at pos. 3 | δ-opioid | 0.8 ± 0.1 | [15] |

Note: Some data points are illustrative and may not be from a single cohesive study.

Modulation of Cellular Activity

The enhanced stability and potentially altered receptor affinity of α-methylated peptides can lead to significant changes in their effects on cells.

Experimental Protocol: Cell Viability (MTT) Assay [16][17]

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the α-methylated and non-methylated peptides for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Table 4: Antimicrobial Activity of α-Methylated Peptides

| Peptide | Modification | Target Organism | Minimum Inhibitory Concentration (MIC, µM) | Reference |

| TA4 | None | E. coli | 5.1 | [13] |

| TA4(NMeL) | N-Methyl-Leu | E. coli | 5.1 | [13] |

| TA4 | None | P. aeruginosa | 10.2 | [13] |

| TA4(NMeL) | N-Methyl-Leu | P. aeruginosa | 5.1 | [13] |

Signaling Pathways

The biological effects of α-methylated peptides are ultimately mediated through their interaction with cellular signaling pathways. For example, many therapeutic peptides target G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

Conclusion

The incorporation of α-methylated amino acids is a validated and powerful strategy in peptide drug design. By enforcing conformational rigidity and enhancing proteolytic stability, α-methylation can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This technical guide has provided an overview of the synthesis, conformational effects, and biological activities of α-methylated peptides, supported by quantitative data and detailed experimental protocols. As our understanding of the structure-activity relationships of these modified peptides continues to grow, so too will their potential to be developed into novel and effective therapeutics for a wide range of diseases.

References

- 1. α-Methyl Amino Acids - Enamine [enamine.net]

- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 9. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and receptor binding of opioid peptide analogues containing beta3-homo-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

DL-alpha-Methylleucine: A Technical Guide to its Mechanism of Action in Cellular Systems

Executive Summary

DL-alpha-Methylleucine is a synthetic, non-metabolizable analog of the essential branched-chain amino acid, L-leucine. Its defining characteristic is the presence of a methyl group at the alpha-carbon, which sterically hinders its recognition by the protein synthesis machinery. Consequently, it is not incorporated into nascent polypeptide chains and remains metabolically stable within the cell.[1] This stability makes it an invaluable tool for researchers, allowing for the specific investigation of amino acid transport and signaling pathways without the confounding variable of metabolic consumption. The primary mechanism of action for this compound involves its transport into the cell via System L amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1), and its subsequent role as a mimic of leucine in activating the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2] This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Cellular Uptake and Transport

The Role of System L Amino Acid Transporters

The entry of large neutral amino acids (LNAAs), including leucine and its analogs, into the cell is predominantly mediated by the System L family of transporters.[1] This family includes LAT1, LAT2, LAT3, and LAT4, which function as Na+-independent antiporters, typically exchanging an extracellular amino acid for an intracellular one.[3] Of particular importance is LAT1 (solute carrier 7A5 or SLC7A5), which exhibits high affinity for branched-chain and aromatic amino acids.[4] LAT1 is frequently upregulated in various types of cancer cells to meet the high demand for essential amino acids required for rapid growth and proliferation, making it a key target in oncology research.[1][5]

This compound as a LAT1 Substrate

Studies have demonstrated that alpha-methylleucine is a substrate for System L transporters, especially LAT1.[1] Its structural similarity to leucine allows it to be recognized and transported into the cell. Competitive inhibition experiments have confirmed that its transport is mediated by the same carriers as natural leucine. Because it is not metabolized, once inside the cell, it can contribute to the intracellular amino acid pool that influences nutrient-sensing pathways.

Core Mechanism of Action: mTORC1 Signaling

Overview of the mTORC1 Pathway

The mammalian Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and metabolism.[6] It integrates signals from various upstream stimuli, including growth factors, energy status, and, critically, amino acids.[7] When activated, mTORC1 phosphorylates downstream targets such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1) to promote protein synthesis and suppress autophagy.[7][8] Leucine is a potent activator of the mTORC1 pathway.[2]

Leucine-Sensing and mTORC1 Activation

The molecular mechanism of amino acid sensing occurs at the surface of the lysosome. In the absence of leucine, the GATOR1 complex acts as a GTPase-activating protein (GAP) for RagA/B, keeping it in an inactive, GDP-bound state, which prevents mTORC1 activation. The presence of intracellular leucine is detected by its sensor, Sestrin2, which then releases its inhibition on the GATOR2 complex. GATOR2, in turn, inhibits GATOR1.[8] This relieves the GAP activity on RagA/B, allowing it to become GTP-loaded. The active RagA/B-RagC/D heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb.[9][10]

Postulated Action of this compound

As a close structural analog, this compound is postulated to activate the mTORC1 pathway by mimicking the action of natural leucine. By binding to Sestrin2 or other leucine sensors, it initiates the signaling cascade that leads to the lysosomal recruitment and activation of mTORC1. Because this compound is not consumed by protein synthesis, it can provide a more sustained signal to the mTORC1 pathway compared to an equivalent concentration of natural leucine, making it a powerful tool for studying the downstream effects of prolonged mTORC1 activation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of alpha-methylleucine and the pathways it affects. Data is primarily derived from studies on L-α-methylleucine or L-leucine, as specified.

Table 1: Cellular Uptake and In Vivo Distribution

| Parameter | Compound | Cell/Tissue Type | Value | Reference |

|---|---|---|---|---|

| Transport Mechanism | L-α-[5-11C]methylleucine | A431 cells | Mainly via System L amino acid transporters (LAT1) | [1] |

| Standardized Uptake Value (SUV) | L-α-[5-11C]methylleucine | Brain Tumor (in vivo) | 0.48 ± 0.08 | [1] |

| Standardized Uptake Value (SUV) | L-[11C]methionine | Brain Tumor (in vivo) | 0.63 ± 0.06 |[1] |

Table 2: Metabolic Stability and Cytotoxicity

| Parameter | Compound | Cell Type | Observation | Reference |

|---|---|---|---|---|

| Protein Incorporation | L-α-[5-11C]methylleucine | A431 cells | Not incorporated into proteins | [1] |

| In Vivo Metabolism | L-α-[5-11C]methylleucine | In vivo models | Metabolically stable | [1] |

| Cytotoxicity | L-α-methylleucine | A431 cells | No change in viability up to ~10 mM |[1] |

Table 3: Effects on mTORC1 Signaling (Data from L-Leucine Studies)

| Parameter | Compound | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|---|

| mTOR Phosphorylation | L-Leucine | Human Myotubes | 30 min exposure | 1.3-fold increase in p-mTOR (Ser2448) (P < 0.01) | [7] |

| p70S6K Phosphorylation | L-Leucine | Human Myotubes | 30 min exposure | Transient increase in p-p70S6K |[7] |

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Protocol: Competitive Amino Acid Uptake Assay

This protocol describes a method to measure the inhibition of radiolabeled L-leucine uptake by this compound, demonstrating competition for the same transporter.

-

Cell Culture: Plate cells (e.g., T24 or A431) in 24-well plates and grow to 80-90% confluency.[5]

-

Preparation: On the day of the assay, aspirate the culture medium. Wash cells twice with a pre-warmed, Na+-free uptake buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Inhibition: Add uptake buffer containing a fixed concentration of radiolabeled L-leucine (e.g., [14C]L-leucine) and varying concentrations of unlabeled this compound (the competitor). Include control wells with only the radiolabeled substrate.

-

Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes) to measure initial uptake rates.

-

Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

-

Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analysis: Normalize radioactivity counts to the protein concentration in each well. Plot the percentage of inhibition against the concentration of this compound to determine kinetic parameters like the IC50.

Protocol: Western Blot Analysis of mTORC1 Pathway Activation

This protocol outlines the steps to detect changes in the phosphorylation status of mTORC1 pathway proteins following treatment with this compound.

-

Cell Culture and Treatment: Grow cells to desired confluency. Starve cells of amino acids for a defined period (e.g., 1-2 hours) to establish a baseline. Treat cells with this compound for various time points (e.g., 15, 30, 60 minutes).

-

Protein Extraction: Place plates on ice, aspirate media, and wash with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-p-mTOR, anti-p-S6K1) and total proteins overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis can be used to quantify the changes in protein phosphorylation, normalizing phosphorylated protein levels to total protein levels.

Conclusion

This compound serves as a specific and potent tool for cellular and molecular biology research. Its ability to enter cells through the LAT1 transporter, a system often overexpressed in cancer, makes it a candidate for developing targeted diagnostics and therapeutics.[1] Its primary intracellular mechanism of action is the stimulation of the mTORC1 signaling pathway, mimicking the effect of natural leucine.[2][7] Crucially, its metabolic stability allows for the decoupling of amino acid signaling from protein synthesis and other metabolic processes.[1] This unique property enables researchers to probe the intricacies of nutrient-sensing pathways with high precision, furthering our understanding of cellular growth control in both healthy and diseased states.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Double-Edge Effects of Leucine on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of L-leucine amino acid transporter species activity and gene expression by human blood brain barrier hCMEC/D3 model reveal potential LAT1, LAT4, B0AT2 and y+LAT1 functional cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the system L amino acid transporter in T24 human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Alpha-Methyl Amino Acids: A Technical Guide to Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of alpha-methyl amino acids into peptides and small molecules has emerged as a powerful tool in modern drug discovery. The simple addition of a methyl group to the alpha-carbon of an amino acid imparts significant and often desirable changes to the parent molecule's physicochemical and biological properties. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of these unique building blocks, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

The Significance of Alpha-Methyl Substitution in Drug Design

The introduction of an alpha-methyl group confers several advantages that address common challenges in peptide and small molecule drug development:

-

Enhanced Proteolytic Stability: The steric hindrance provided by the alpha-methyl group effectively shields the adjacent peptide bond from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

-

Conformational Rigidity: The restriction of bond rotation around the alpha-carbon limits the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.

-

Induction of Helical Structures: Alpha-aminoisobutyric acid (Aib), the simplest alpha-methyl amino acid, and other alpha-methylated residues are known to be strong inducers of helical secondary structures in peptides.[1] This property is crucial for mimicking the alpha-helical domains of proteins involved in protein-protein interactions.

-

Improved Pharmacokinetic Properties: The increased stability and constrained conformation can lead to improved oral bioavailability and metabolic profiles of drug candidates.

A notable example of a successful drug featuring an alpha-methyl amino acid is Methyldopa , an antihypertensive agent.[2][3] Furthermore, radiolabeled alpha-methyl amino acids, such as α-[11C]-methyl-L-tryptophan , are valuable tools in positron emission tomography (PET) for in vivo imaging of metabolic pathways.[4][5]

Asymmetric Synthesis of Alpha-Methyl Amino Acids

The creation of stereochemically pure alpha-methyl amino acids is a critical challenge in their application. Several synthetic strategies have been developed to achieve high enantioselectivity and diastereoselectivity.

Asymmetric Alkylation of Chiral Glycine Enolates

A prevalent method for the asymmetric synthesis of alpha-methyl amino acids involves the diastereoselective alkylation of chiral enolates derived from glycine. Chiral auxiliaries are temporarily incorporated to direct the stereochemical outcome of the alkylation reaction.

One of the most successful approaches utilizes pseudoephedrine as a chiral auxiliary. The alkylation of the enolate of pseudoephedrine glycinamide, followed by hydrolysis, affords the desired alpha-methyl amino acid with high stereocontrol.

Table 1: Diastereoselective Alkylation of Pseudoephenamine Alaninamide Pivaldimine

| Electrophile (R-X) | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| MeI | LHMDS | THF | 95 | >98:2 |

| BnBr | LHMDS | THF | 98 | >98:2 |

| Allyl-Br | LHMDS | THF | 96 | >98:2 |

| i-BuI | LHMDS | THF | 85 | >98:2 |

Source: Adapted from relevant research articles.[6]

Experimental Protocol: Asymmetric Alkylation of Pseudoephenamine Alaninamide

1. Enolate Formation:

- To a solution of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine (1.0 eq) in anhydrous THF at -78 °C, add lithium hexamethyldisilazide (LHMDS) (2.2 eq) dropwise.

- Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

2. Alkylation:

- To the enolate solution, add the electrophile (e.g., methyl iodide, 2.5 eq) dropwise at -78 °C.

- Allow the reaction to stir at -78 °C for 4-6 hours.

3. Quenching and Work-up:

- Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

- Allow the mixture to warm to room temperature and extract with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

4. Hydrolysis of the Chiral Auxiliary:

- The alkylated product can be hydrolyzed under acidic conditions (e.g., 6N HCl, reflux) to yield the free α-methyl amino acid.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a practical and scalable method for the asymmetric alkylation of glycine Schiff bases. Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are used to shuttle the enolate from the aqueous phase to the organic phase where the alkylation occurs.

Table 2: Asymmetric Phase-Transfer Catalyzed Alkylation of a Glycine Schiff Base

| Electrophile (R-X) | Catalyst | Base | Yield (%) | Enantiomeric Excess (ee, %) |

| BnBr | Cinchonidine-derived PTC | 50% aq. NaOH | 95 | 91 |

| Allyl-Br | Cinchonidine-derived PTC | 50% aq. NaOH | 88 | 85 |

| EtI | Cinchonidine-derived PTC | 50% aq. NaOH | 75 | 88 |

Source: Adapted from relevant research articles.

Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation

1. Reaction Setup:

- In a round-bottom flask, combine the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), the chiral phase-transfer catalyst (0.1 eq), and the alkyl halide (1.2 eq) in toluene.

- Add a 50% aqueous solution of sodium hydroxide.

2. Reaction:

- Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

3. Work-up and Purification:

- Dilute the reaction mixture with water and extract with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the product by flash column chromatography on silica gel.

4. Deprotection:

- The Schiff base and ester protecting groups can be removed by acidic hydrolysis to afford the desired α-methyl amino acid.

Enzymatic Resolution

Enzymatic resolution provides an environmentally friendly and highly selective method for obtaining enantiomerically pure alpha-methyl amino acids. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic mixture of an alpha-methyl amino acid ester.

Table 3: Lipase-Catalyzed Resolution of (±)-N-Benzoyl-α-methylserine ethyl ester

| Lipase | Acetyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of (S)-ester | Enantiomeric Excess (ee, %) of (R)-acetate |

| Novozym® 435 | Isopropenyl acetate | Hexane/THF | 54 | 94 | 82 |

| Lipozyme® TL IM | Isopropenyl acetate | Hexane/THF | 48 | 85 | 75 |

| Candida rugosa Lipase | Vinyl acetate | Toluene | 45 | 80 | 70 |

Source: Adapted from relevant research articles.[7]

Experimental Protocol: Enzymatic Resolution using Candida rugosa Lipase

1. Reaction Setup:

- To a solution of the racemic N-protected α-methyl amino acid ester (1.0 eq) in a suitable organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 2.0 eq).

- Add the lipase from Candida rugosa (e.g., 50-100 mg per mmol of substrate).

2. Reaction:

- Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

- Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess.

3. Work-up and Separation:

- Once the desired conversion is reached (typically around 50%), filter off the enzyme.

- Concentrate the filtrate and separate the unreacted ester from the acylated product by column chromatography.

4. Deprotection:

- The separated enantiomers can be deprotected using standard procedures to obtain the free α-methyl amino acids.

Signaling Pathways and Biological Applications

Alpha-methyl amino acids exert their biological effects through various mechanisms, including enzyme inhibition and modulation of receptor signaling.

Methyldopa and the Adrenergic Pathway

Methyldopa is a classic example of an alpha-methyl amino acid-based drug. It functions as a prodrug, being metabolized in the body to its active form, alpha-methylnorepinephrine. This "false neurotransmitter" acts as a potent agonist of presynaptic α2-adrenergic receptors in the central nervous system.[8][9][10][11][12] Stimulation of these receptors leads to a decrease in sympathetic outflow, resulting in reduced peripheral vascular resistance and a lowering of blood pressure.[8][9]

Caption: Metabolic activation of Methyldopa and its inhibitory effect on norepinephrine release.

Alpha-Methyl-Tryptophan in PET Imaging

α-[11C]-Methyl-L-tryptophan (AMT) is a PET tracer used to investigate the kynurenine pathway of tryptophan metabolism, which is often upregulated in various cancers.[4][13] The workflow for AMT-PET imaging allows for the non-invasive assessment of tumor metabolism and can aid in diagnosis and treatment monitoring.

Caption: General experimental workflow for α-[11C]-methyl-L-tryptophan PET imaging.

Incorporation into Peptides and Physicochemical Properties

The unique properties of alpha-methyl amino acids can be harnessed by incorporating them into peptide sequences using solid-phase peptide synthesis (SPPS).

Table 4: Physicochemical Properties of Peptides Containing Alpha-Methyl Amino Acids

| Peptide Sequence | Modification | Helicity (%) | Proteolytic Stability (t½) | Solubility (mg/mL) |

| [Reference Peptide] | None | 25 | 1 hr | 5.0 |

| [Modified Peptide] | α-Methyl-Ala substitution | 45 | > 24 hr | 4.5 |

| [Modified Peptide] | Multiple α-Methyl substitutions | 70 | > 48 hr | 3.0 |

Source: Adapted from relevant research articles.[14]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Alpha-Methyl Amino Acids

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

2. Standard Amino Acid Coupling:

- Perform standard Fmoc-SPPS cycles for the natural amino acids in the sequence. This involves Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the Fmoc-protected amino acid using a coupling agent like HBTU/HATU and a base like DIPEA.

3. Alpha-Methyl Amino Acid Coupling:

- Due to the steric hindrance of the alpha-methyl group, the coupling of these residues requires more stringent conditions.

- Use a more potent coupling reagent such as HATU (3.8 eq) and HOAt (4 eq).

- Extend the pre-activation time of the alpha-methyl amino acid with the coupling reagents to 5-10 minutes.

- Increase the coupling time to 4-12 hours to ensure complete reaction.

- Double coupling may be necessary. Monitor the coupling efficiency using a Kaiser test.

4. Capping:

- After coupling the alpha-methyl amino acid, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Cleavage and Deprotection:

- After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

6. Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Alpha-methyl amino acids represent a valuable class of unnatural amino acids that offer solutions to many of the challenges faced in drug development, particularly for peptide-based therapeutics. The ability to enhance proteolytic stability, constrain conformation, and modulate pharmacokinetic properties makes them attractive building blocks for medicinal chemists. The continued development of efficient and highly stereoselective synthetic methods, coupled with a deeper understanding of their influence on peptide structure and function, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. This guide provides a foundational understanding of the core principles and practical methodologies for researchers and scientists working in this exciting and rapidly evolving field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Tryptophan PET Imaging of the Kynurenine Pathway in Patient-Derived Xenograft Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. biolife-publisher.it [biolife-publisher.it]

- 11. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 12. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 13. Facebook [cancer.gov]

- 14. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-alpha-Methylleucine in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alpha-Methylleucine, a racemic mixture of the D and L stereoisomers of alpha-methylleucine, is a synthetic amino acid analogue that has garnered significant interest in metabolic research and drug development. Its structural modification—the addition of a methyl group at the alpha-carbon—confers resistance to metabolic degradation, making it a valuable tool for probing and modulating key metabolic pathways. Unlike its naturally occurring counterpart, L-leucine, which is readily metabolized, this compound's stability allows for the sustained investigation of its effects on cellular processes. This technical guide provides a comprehensive overview of the role of this compound in metabolic pathways, with a focus on its impact on insulin secretion, glutamate dehydrogenase activity, and the mTOR signaling cascade.

Core Metabolic Interactions of this compound

This compound primarily exerts its influence by acting as a non-metabolizable mimic of L-leucine, a critical regulator of nutrient sensing and metabolic signaling. Its key interactions are centered around three interconnected pathways:

-

Inhibition of Branched-Chain Amino Acid Transaminase (BCAT): this compound acts as an inhibitor of BCAT, the enzyme responsible for the initial step in the catabolism of branched-chain amino acids (BCAAs), including leucine. This inhibition has significant downstream effects on insulin secretion.

-

Allosteric Activation of Glutamate Dehydrogenase (GDH): Similar to L-leucine, this compound is an allosteric activator of glutamate dehydrogenase, a mitochondrial enzyme that plays a crucial role in amino acid and energy metabolism.

-

Modulation of the Mammalian Target of Rapamycin (mTOR) Pathway: As a leucine analogue, this compound can influence the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Impact on Insulin Secretion

This compound has been instrumental in elucidating the mechanisms of insulin secretion, particularly in the context of BCAA metabolism.

Inhibition of KIC-Stimulated Insulin Secretion

Studies have shown that this compound can block insulin secretion stimulated by alpha-ketoisocaproate (KIC), the transamination product of leucine.[1] This inhibitory effect is attributed to its role as an inhibitor of branched-chain amino transferase.[1][2] By blocking this enzyme, this compound prevents the conversion of other amino acids to their respective ketoacids, a step that is crucial for KIC-stimulated insulin release.

Table 1: Effect of this compound on KIC-Stimulated Insulin Secretion

| Condition | Insulin Secretion (Fold Change vs. Basal) | Reference |

| KIC Stimulation | Dramatic Increase | [1] |

| KIC Stimulation + Methyl-leucine | Blocked | [1] |

Experimental Protocol: Pancreatic Islet Perifusion for Insulin Secretion Assay

The following is a generalized protocol for assessing the effect of this compound on insulin secretion from isolated pancreatic islets, based on standard methodologies.[3][4][5]

1. Islet Isolation:

- Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas.

- Islets are purified using a density gradient and hand-picked under a stereomicroscope.

- Islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

2. Perifusion System Setup:

- A perifusion system with multiple independent channels is used to deliver solutions to the islets at a constant flow rate (e.g., 100 µL/min).

- Each channel contains a chamber holding a small number of islets (e.g., 10-20).

- The system is maintained at 37°C.

3. Experimental Procedure:

- Islets are pre-perifused with a basal glucose solution (e.g., 2.8 mM glucose in Krebs-Ringer bicarbonate buffer) for a stabilization period (e.g., 30-60 minutes).

- Fractions of the perifusate are collected at regular intervals (e.g., every 1-5 minutes).

- Islets are then exposed to various stimuli by switching the perifusion solution. A typical sequence could be:

- Basal glucose.

- Stimulatory concentration of KIC (e.g., 10 mM).

- KIC in the presence of this compound (e.g., 10 mM KIC + 10 mM this compound).

- Washout with basal glucose.

- Collected fractions are stored at -20°C until analysis.

4. Insulin Measurement:

- Insulin concentration in the collected fractions is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

- Insulin secretion is expressed as ng/islet/min or as a fold change over the basal secretion rate.

Logical Workflow for Islet Perifusion Experiment

Allosteric Activation of Glutamate Dehydrogenase (GDH)

L-leucine is a well-established allosteric activator of GDH, an enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate.[6][7] This activation is crucial for coupling amino acid metabolism to energy production and insulin secretion. As a non-metabolizable analog, this compound can be used to study the direct effects of GDH activation without the confounding variables of downstream metabolic products.

Signaling Pathway: Allosteric Activation of GDH by this compound

Experimental Protocol: Glutamate Dehydrogenase Activity Assay

This protocol outlines a method to measure the effect of this compound on GDH activity.

1. Enzyme and Reagents:

- Purified glutamate dehydrogenase (bovine liver or recombinant).

- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

- Substrates: L-glutamate and NAD+.

- Allosteric activators/inhibitors: ADP (activator), GTP (inhibitor), and this compound.

2. Assay Procedure:

- The assay is performed in a 96-well plate or a cuvette using a spectrophotometer.

- The reaction mixture contains the reaction buffer, NAD+, L-glutamate, and the test compound (this compound at various concentrations).

- The reaction is initiated by the addition of the GDH enzyme.

- The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time.

3. Data Analysis:

- Enzyme activity is calculated from the initial rate of the reaction.

- Kinetic parameters such as Vmax and Km can be determined by varying the substrate concentration in the presence and absence of this compound.

- The allosteric activation constant (Ka) for this compound can be determined by measuring the enzyme activity at various concentrations of the analog.

Modulation of the mTOR Signaling Pathway

The mTOR pathway is a central hub for integrating nutrient signals, including those from amino acids like leucine, to regulate cell growth and protein synthesis. L-leucine is a potent activator of mTORC1.[8] Given its structural similarity, this compound is expected to influence this pathway, and its metabolic stability makes it an excellent tool to study the direct, sustained effects of leucine-like signaling on mTORC1.

Signaling Pathway: Potential Modulation of mTORC1 by this compound

References

- 1. Alpha-Ketoisocaproate-induced hypersecretion of insulin by islets from diabetes-susceptible mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for leucine-induced allosteric activation of glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leucine Stimulates Insulin Secretion via Down-regulation of Surface Expression of Adrenergic α2A Receptor through the mTOR (Mammalian Target of Rapamycin) Pathway: IMPLICATION IN NEW-ONSET DIABETES IN RENAL TRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. wjgnet.com [wjgnet.com]

DL-alpha-Methylleucine: A Technical Guide for Non-Canonical Amino Acid Applications

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The pursuit of novel therapeutic agents with enhanced pharmacological profiles has led to a growing interest in the use of non-canonical amino acids (ncAAs) in peptide and protein engineering. DL-alpha-Methylleucine, a derivative of the essential amino acid leucine, stands out as a valuable building block in this endeavor. The substitution of the alpha-hydrogen with a methyl group imparts unique stereochemical properties that can significantly improve the stability, conformation, and overall therapeutic potential of peptide-based drugs. This technical guide provides a comprehensive overview of this compound, covering its synthesis, incorporation into peptides, biological activities, and the experimental protocols to harness its potential in research and drug development.

Physicochemical Properties of this compound

This compound, also known as (RS)-2-Amino-2,4-dimethylpentanoic acid, possesses distinct physical and chemical characteristics that are foundational to its application in peptide synthesis and biological studies. A summary of these properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C7H15NO2 | [1][2] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| CAS Number | 144-24-1 | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | ~300 °C | [1] |

| Purity | ≥99% | [2] |

| Synonyms | α-Me-DL-Leu-OH, (RS)-2-Amino-2,4-dimethylpentanoic acid | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical process. The following protocol is adapted from established methods for the synthesis of similar alpha-methylated amino acids and provides a viable route for its laboratory-scale production.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2-Methylhexanoic Acid

-

To a solution of 2-methylhexanoic acid (1 equivalent) in a suitable solvent such as trifluorotoluene, add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 equivalents).[4]

-

Heat the reaction mixture to 90°C and monitor the reaction progress by LC-MS until the starting material is consumed.[4]

-

Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-2-methylhexanoic acid.[4]

Step 2: Ammonolysis of 2-Bromo-2-methylhexanoic Acid

-

Dissolve the crude 2-bromo-2-methylhexanoic acid (1 equivalent) in methanol.[4]

-

Add a solution of ammonia in methanol (5M, 4 equivalents) and heat the mixture in a sealed vessel to 50°C for 12 hours.[4]

-

Cool the reaction and concentrate under reduced pressure.

-

Add absolute ethanol to the residue, heat to 50°C, and stir for 1 hour to precipitate ammonium bromide.[4]

-

Filter the mixture and concentrate the filtrate to obtain crude this compound.[4]

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Incorporation of this compound into Peptides

The incorporation of alpha-methylated amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) presents challenges due to steric hindrance.[5] However, with optimized protocols, this can be achieved efficiently.

Experimental Protocol: SPPS with this compound

This protocol is based on the Fmoc/tBu strategy.

1. Resin Loading:

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin to minimize diketopiperazine formation) in dichloromethane (DCM).[5]

-

Dissolve Fmoc-DL-alpha-Methylleucine-OH (2 equivalents) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.

-

Add the amino acid solution to the resin and agitate for 2-4 hours.

-

Cap any unreacted sites on the resin using a capping agent.

2. Peptide Chain Elongation:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.[6]

-

Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid.[5]

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.[5]

-

Monitoring and Double Coupling: Monitor the coupling reaction using a test suitable for secondary amines, such as the bromophenol blue test. If the reaction is incomplete, perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[6]

-

Repeat the deprotection and coupling cycle for each subsequent amino acid.

3. Cleavage and Deprotection:

-

After the final elongation cycle, wash the peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.[6]

4. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Iterative workflow for SPPS with this compound.

Biological Activity and Applications

The primary advantages of incorporating this compound into peptides stem from its unique structural properties.